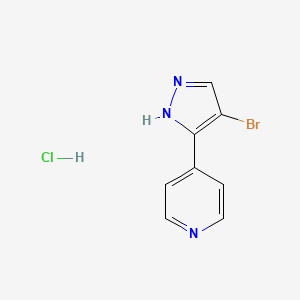

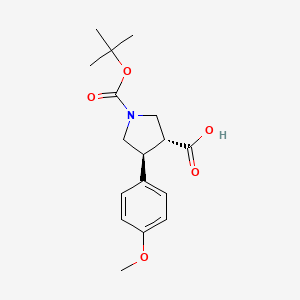

![molecular formula C20H26N2O2 B1440406 N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide CAS No. 1020054-23-2](/img/structure/B1440406.png)

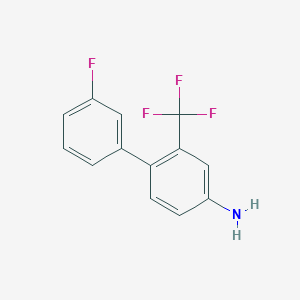

N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide

Übersicht

Beschreibung

This would provide an overview of the compound, including its IUPAC name, common names, and structural formula.

Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would describe the molecular structure of the compound, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis

This would outline the chemical reactions that the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis

This would list the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Chemical Complex Formation : Imidotungsten(VI) complexes with chelating amino and imino phenolates are formed by the reaction of WOCl(4) with 2,4-di-tert-butyl-6-((isopropylamino)methyl)phenol, followed by reaction with phenyl isocyanate, leading to the formation of complex structures with aminophenolate ligands (Hänninen et al., 2011).

Synthesis of Azole Derivatives : The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, including antibacterial activity, is researched, showcasing the versatility of these compounds in medicinal chemistry (Tumosienė et al., 2012).

Antiviral Properties and Immunomodulatory Activity : Studies on derivatives of 2-amino-4,6-di-tert-butylphenol show antiviral properties and radical regulatory activity, indicating potential for further investigation in medical applications (Nizheharodava et al., 2020).

Photo- and Thermal-Stabilizers : The synthesis of combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate illustrates the use of these compounds in enhancing the stability of polymers under various conditions (Mosnáček et al., 2003).

Antibacterial and Antifungal Agents : Research on 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents highlights their significant antimicrobial activities, indicating their potential in developing new therapeutic agents (Helal et al., 2013).

Catalytic Alkylation : Iron(III) amine-bis(phenolate) complexes are utilized in the catalytic alkylation of aryl Grignard reagents, demonstrating their effectiveness in facilitating chemical reactions (Qian et al., 2011).

Cytotoxicity Against Tumor Cells : Studies on a novel biphenolic compound, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, show its cytotoxicity against human solid tumor cells, suggesting its potential in cancer therapy (Choi et al., 1996).

Safety And Hazards

This would detail any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.

Zukünftige Richtungen

This would discuss potential areas for future research or applications of the compound.

Eigenschaften

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-13-6-9-16(21)12-18(13)22-19(23)14(2)24-17-10-7-15(8-11-17)20(3,4)5/h6-12,14H,21H2,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLYXWNSSKTNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

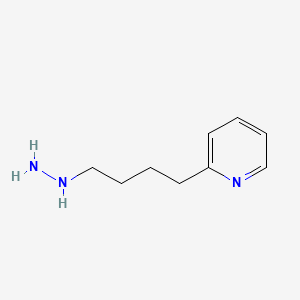

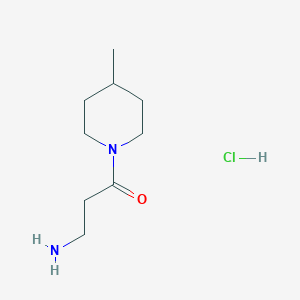

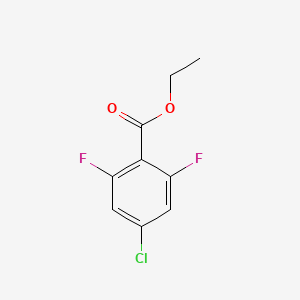

![{4-[2-(Dimethylamino)ethyl]phenyl}methanamine](/img/structure/B1440332.png)

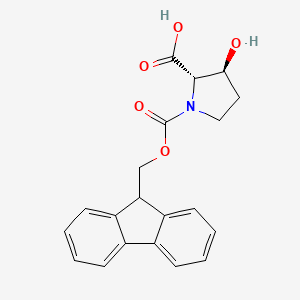

![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)